molecular formula C16H24N4O4 B3229685 tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate CAS No. 1289386-01-1

tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate

Cat. No. B3229685
Key on ui cas rn: 1289386-01-1
M. Wt: 336.39 g/mol
InChI Key: CSASRJFSOBYKCA-UHFFFAOYSA-N
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Patent
US09340549B2

Procedure details

To a flask charged with toluene (37.3 mL) were added trans-N-boc-1,4-cyclohexanediamine (2.00 g, 9.33 mmol), potassium carbonate (1.290 g, 9.33 mmol) and 2-fluoro-3-nitropyridine (commercially available from Matrix Scientific, Columbia, S.C.) (1.326 mL, 9.33 mmol). The resulting bright yellow solution was heated overnight at 120° C. leading to conversion to the desired product as the primary species along with a more polar impurity according to LC-MS. The mixture was diluted with water, transferred to a separatory funnel and extracted with EtOAc (2×). The combined organic layers were dried with Na2SO4, filtered, and dried under reduced pressure providing a bright yellow solid which was triturated with DCM providing tert-butyl ((1r,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate (1.51 g, 4.49 mmol, 48.1% yield) as a bright yellow solid. 1H NMR (400 MHz, DMSO-d6) δ=8.49 (dd, J=1.8, 4.5 Hz, 1H), 8.41 (dd, J=1.8, 8.4 Hz, 1H), 8.06 (d, J=7.7 Hz, 1H), 6.79-6.69 (m, 2H), 4.13-4.00 (m, J=3.9, 7.4, 7.4, 11.3 Hz, 1H), 3.29-3.20 (m, 1H), 2.01-1.92 (m, 2H), 1.82 (d, J=10.6 Hz, 2H), 1.55-1.41 (m, 2H), 1.38 (s, 9H), 1.35-1.21 (m, 2H). m/z (ESI) 281.2 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C@H:9]1[CH2:14][CH2:13][C@H:12]([NH2:15])[CH2:11][CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(=O)([O-])[O-].[K+].[K+].F[C:23]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[CH:25][N:24]=1>C1(C)C=CC=CC=1>[CH3:5][C:4]([O:3][C:1]([NH:8][CH:9]1[CH2:10][CH2:11][CH:12]([NH:15][C:23]2[N:24]=[CH:25][CH:26]=[CH:27][C:28]=2[N+:29]([O-:31])=[O:30])[CH2:13][CH2:14]1)=[O:2])([CH3:7])[CH3:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N[C@@H]1CC[C@H](CC1)N
Name
Quantity
1.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
37.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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